molecular formula C16H24N4O B4625475 2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

Cat. No. B4625475
M. Wt: 288.39 g/mol
InChI Key: HNPBBEJKTCUJLT-UHFFFAOYSA-N
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Description

This compound falls under the category of benzimidazole derivatives, known for their diverse biological activities and pharmaceutical applications. The molecule's structure incorporates elements of triazine and benzimidazole rings, indicating a potential for varied chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related dihydro[1,3,5]triazino[1,2-a]benzimidazoles can be achieved through ruthenium-catalyzed reactions from alcohols and guanidines. Ming et al. (2018) demonstrated an efficient synthesis of tri-substituted 1,3,5-triazinones and substituted dihydro[1,3,5]triazino[1,2-a]benzimidazoles under mild conditions, highlighting the versatility of ruthenium catalysts in forming these complex heterocycles (Ming, Xie, Cui, & Zhang, 2018).

Molecular Structure Analysis

Hranjec et al. (2012) described the crystal structure determination of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, providing insight into the molecular conformation and tautomeric forms of similar compounds in the solid state. The study detailed hydrogen bonding patterns and molecular delocalization within the dihydro[1,3,5]triazino[1,2-a]benzimidazole moiety (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

The chemical behavior of triazine and benzimidazole derivatives includes various reactions under photochemical conditions, as investigated by Nagy et al. (1988). These reactions can lead to reductions, ring contractions, and dehydrogenations, demonstrating the reactive nature of triazine-containing compounds under specific conditions (Nagy, Nyitrai, Kolonits, Lempert, Gergely, Párkányi, & Kălmăn, 1988).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as those by Dolzhenko and Chui (2006), shed light on the regiochemistry and tautomeric preferences in the solid and solution phases. These studies contribute to understanding the physical properties, such as solubility and crystallinity, of similar benzimidazole and triazine derivatives (Dolzhenko & Chui, 2006).

Chemical Properties Analysis

Research on the antiproliferative activity and structural analysis of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles provides insights into the chemical properties of these compounds. Hranjec et al. (2012) demonstrated the potential biological activities and highlighted the structural features responsible for these properties, indicating the chemical reactivity and interaction capabilities of the benzimidazole and triazine cores (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel chemical structures related to triazine, benzimidazole, and their derivatives has been a subject of interest due to their potential applications in various fields including pharmaceuticals, materials science, and chemical analysis. For example, the synthesis of fused imidazoles through a novel route has been detailed, providing insights into the structural versatility of these compounds (Molina, Lorenzo, & Aller, 1989). Similarly, the synthesis and characterization of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles showcase the diverse chemical reactions and products that can be achieved with triazol and pyrazol frameworks (Kariuki et al., 2022).

Antimicrobial and Antiproliferative Activities

Compounds containing benzimidazole and triazine structures have been evaluated for their antimicrobial and antiproliferative properties, suggesting potential therapeutic applications. For instance, benzimidazole, benzoxazole, and benzothiazole derivatives have shown excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014). Another study synthesized novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, demonstrating their antiproliferative activity in vitro against several human cancer cell lines, pointing towards their potential as antitumor agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Analytical and Environmental Applications

The chemical properties of related compounds have also been explored for analytical and environmental applications. For example, the validation of an HPLC method for the simultaneous and quantitative determination of UV-filters in cosmetics shows the analytical utility of similar compounds in ensuring product safety and effectiveness (Nyeborg, Pissavini, Lemasson, & Doucet, 2010). Additionally, the extraction of alcohols from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide highlights the potential environmental benefits of employing certain chemical structures for more efficient and greener separation processes (Chapeaux et al., 2008).

properties

IUPAC Name

2-[1-(3-methylbutyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-13(2)7-8-19-11-18(9-10-21)12-20-15-6-4-3-5-14(15)17-16(19)20/h3-6,13,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPBBEJKTCUJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 2
2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
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2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
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2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 5
2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 6
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2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

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